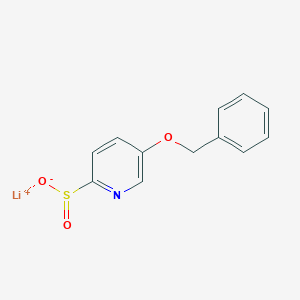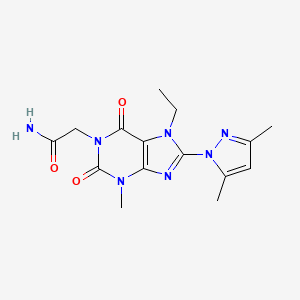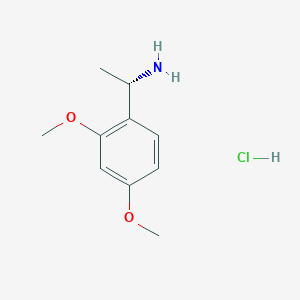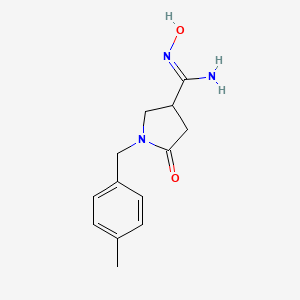
Lithium;5-phenylmethoxypyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;5-phenylmethoxypyridine-2-sulfinate, commonly known as LiPMS, is a chemical compound that has been widely used in scientific research. LiPMS is a lithium salt of 5-phenylmethoxypyridine-2-sulfonic acid, which is a derivative of pyridine. LiPMS has been found to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of LiPMS is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. LiPMS has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. LiPMS has also been found to activate the protein kinase B (Akt) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
LiPMS has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is important for neuronal survival and function. LiPMS has also been found to increase the levels of glutathione, which is an important antioxidant that protects cells from oxidative stress. Additionally, LiPMS has been found to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LiPMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have low toxicity and is well-tolerated in animal models. Additionally, LiPMS has been found to have a long half-life in the brain, making it a useful tool for studying the long-term effects of lithium.
However, there are also some limitations to using LiPMS in lab experiments. It has been found to be less effective than lithium in some cases, which may limit its usefulness as a research tool. Additionally, the mechanism of action of LiPMS is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on LiPMS. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. LiPMS has been found to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent.
Another area of future research is in the development of new lithium-based compounds. LiPMS has been found to have some advantages over lithium, but further research is needed to identify compounds that are even more effective.
Finally, more research is needed to fully understand the mechanism of action of LiPMS. This will help to determine its potential applications in scientific research and medicine.
Conclusion
In conclusion, LiPMS is a valuable tool for scientific research. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for neurodegenerative diseases. LiPMS has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of LiPMS and its potential applications in scientific research and medicine.
Métodos De Síntesis
LiPMS can be synthesized by reacting 5-phenylmethoxypyridine-2-sulfonic acid with lithium hydroxide. The reaction takes place in water, and the resulting product is a white crystalline powder. The synthesis of LiPMS is relatively simple and can be achieved with high purity.
Aplicaciones Científicas De Investigación
LiPMS has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. LiPMS has also been used to study the mechanisms of action of lithium, which is a well-known mood stabilizer.
Propiedades
IUPAC Name |
lithium;5-phenylmethoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOBVBIDNYUTB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;5-phenylmethoxypyridine-2-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)

![2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2513313.png)
![1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513314.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513318.png)

![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)

![N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2513323.png)
![9-Ethoxy-2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2513326.png)
![3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2513329.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2513333.png)